phenyl N-(2,4-difluorophenyl)carbamate
Overview
Description
Phenyl N-(2,4-difluorophenyl)carbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(2,4-difluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 2,4-difluoroaniline. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds as follows:
C6H5NCO+C6H3F2NH2→C6H5NHCOOC6H3F2
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as tin or indium triflate can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form phenol and 2,4-difluoroaniline.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products:
Hydrolysis: Phenol, 2,4-difluoroaniline.
Oxidation: Quinones.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Phenyl N-(2,4-difluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially in the treatment of neurological disorders.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of phenyl N-(2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s difluorophenyl group contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Phenyl N-(2,4-difluorophenyl)carbamate can be compared with other carbamate derivatives such as:
- Phenyl N-(4-fluorophenyl)carbamate
- Phenyl N-(2,6-difluorophenyl)carbamate
- Phenyl N-(2,4-dichlorophenyl)carbamate
Uniqueness:
- The presence of two fluorine atoms in the 2,4-positions of the phenyl ring enhances the compound’s lipophilicity and metabolic stability compared to its mono-fluorinated or chlorinated counterparts .
- The difluorophenyl group also imparts unique electronic properties, making the compound more reactive in certain chemical transformations.
Properties
IUPAC Name |
phenyl N-(2,4-difluorophenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOHALINKDREHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547909 | |
Record name | Phenyl (2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-00-6 | |
Record name | Phenyl (2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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